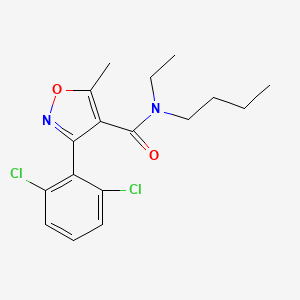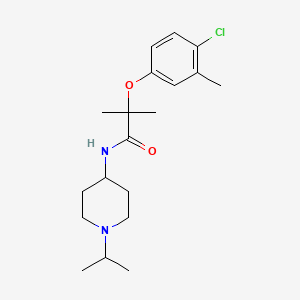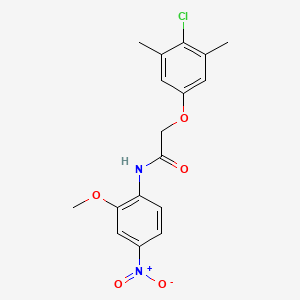![molecular formula C25H33NO4 B4974010 2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4974010.png)
2,2'-{[4-(dimethylamino)phenyl]methylene}bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of methanone with a molecular formula of C17H20N2O . It is also known by other names such as Benzophenone, 4,4’-bis(dimethylamino)-; p,p’-bis(Dimethylamino)benzophenone; Bis[p-(N,N-dimethylamino)phenyl] ketone; Michler’s ketone; N,N,N’,N’-Tetramethyl-4,4’-diaminobenzophenone; 4,4’-Bis(dimethylamino)benzophenone; 4,4’-di(Dimethylamino)benzophenone; Michlers ketone; p,p’-Tetramethyldiaminobenzophenone; (4,4’-Tetramethyldiamino)benzophenone; p,p’-Bis(N,N-dimethylamino)benzophenone; p,p’-Michler’s ketone; Michler ketone; NCI-C02006; Bis(4-(dimethylamino)phenyl)methanone; 4,4’-Bis(N,N-dimethylamino)benzophenone .
Molecular Structure Analysis
The molecular structure of this compound consists of two cyclohexenone rings, each substituted with a hydroxy group and a dimethyl group. These rings are connected through a methylene bridge that is also connected to a phenyl ring substituted with a dimethylamino group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.3535 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current sources.Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound has been studied for its crystallographic properties . The structure of the compound exhibits two strong intramolecular
O−H⋯ O\hbox {O}{-}\hbox {H}\cdots \hbox { O}O−H⋯ O
hydrogen bonding interactions . Various intermolecular interactions that exist in the crystal structure and their energetics are quantified using PIXEL, DFT and QTAIM analyses .Antioxidant Properties
The compound has been reported to show significant antioxidant properties . These properties were checked by different procedures like DPPH, ABTS, and TAC .
Synthesis and Characterization
The compound has been synthesized and characterized . Molecules of this compound are self-assembled by intermolecular
C−H⋯O\hbox {C}{-}\hbox {H}\cdots \hbox {O}C−H⋯O
,π⋯π\pi \cdots \pi π⋯π
andH⋯ H\hbox {H}\cdots \hbox { H}H⋯ H
andC−H⋯ Br\hbox {C}{-}\hbox {H}\cdots \hbox { Br}C−H⋯ Br
interactions .Computational and Theoretical Chemistry
The compound has been studied using computational and theoretical chemistry . The observed LUMO/HOMO energies and charge transfer within the molecule were revealed . Additionally, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule were calculated through density functional theory studies .
Potential Anti-Cancer Applications
Molecular Docking studies were conducted to investigate the anti-cancer potential of synthesized heterocyclic compounds against caspase 3, NF-KAPPA-B and P53 protein . The findings suggest potential as therapeutic agents against these proteins .
Energetic Materials
Theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .
Wirkmechanismus
Mode of Action
The compound is known to undergo a Knoevenagel condensation . This reaction involves the formation of an enamine when proline reacts with the aldehyde to give the condensation product . In a subsequent step, a second molecule of dimedone is added to the double bond by a Michael addition .
Biochemical Pathways
The compound’s formation involves key biochemical reactions such as knoevenagel condensation and michael addition , which are integral to many biochemical pathways.
Result of Action
The compound’s formation involves key biochemical reactions, suggesting it may have significant molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[[4-(dimethylamino)phenyl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-24(2)11-17(27)22(18(28)12-24)21(15-7-9-16(10-8-15)26(5)6)23-19(29)13-25(3,4)14-20(23)30/h7-10,21,27,29H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLGRLGIIAVYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)N(C)C)C3=C(CC(CC3=O)(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Dimethylamino)phenyl](2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B4973949.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)
![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)

![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4974008.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4974021.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)